

(3S,6S)-3,6-Octanediol: A Chiral Synthone for Advanced Research

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Compound of Interest

Compound Name: (3S,6S)-3,6-Octanediol

Cat. No.: B140827

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CAS Number: 136705-66-3

Molecular Formula: C₈H₁₈O₂

Molecular Weight: 146.23 g/mol [1]

This technical guide provides an in-depth overview of **(3S,6S)-3,6-Octanediol**, a C₂-symmetric chiral diol crucial for stereoselective synthesis in the pharmaceutical and agrochemical industries. This document outlines its chemical structure, physicochemical properties, and established synthetic routes, and discusses its significance as a chiral building block.

Chemical Structure and Properties

(3S,6S)-3,6-Octanediol is an aliphatic diol featuring an eight-carbon chain with two hydroxyl groups located at the third and sixth carbon atoms. Both stereocenters possess the (S)-configuration, imparting a specific three-dimensional geometry that is essential for its application in asymmetric synthesis.[1]

Structure:

A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
CAS Number	136705-66-3	[1]
Molecular Formula	C ₈ H ₁₈ O ₂	[2]
Molecular Weight	146.23 g/mol	[1][2]
Appearance	White needle-like crystals	
Melting Point	49-51°C	[3]
Boiling Point	240.8 ± 8.0°C at 760 mmHg	[3]
Density	0.935 ± 0.06 g/cm ³	[3]
Storage	Store at 2-8°C under inert gas (nitrogen or Argon)	[3]

Synthetic Methodologies

The enantiomerically pure form of **(3S,6S)-3,6-Octanediol** is primarily achieved through stereoselective synthetic methods. The two main strategies employed are the stereoselective reduction of a diketone precursor and the asymmetric dihydroxylation of an alkene.

Stereoselective Reduction of 3,6-Octanedione

A common and effective method for the synthesis of **(3S,6S)-3,6-Octanediol** involves the asymmetric reduction of 3,6-octanedione.[1] This transformation can be accomplished using various chiral reducing agents or through catalytic asymmetric hydrogenation, which selectively yields the desired (3S,6S) stereoisomer.[1]

Experimental Protocol: Asymmetric Transfer Hydrogenation (General Procedure)

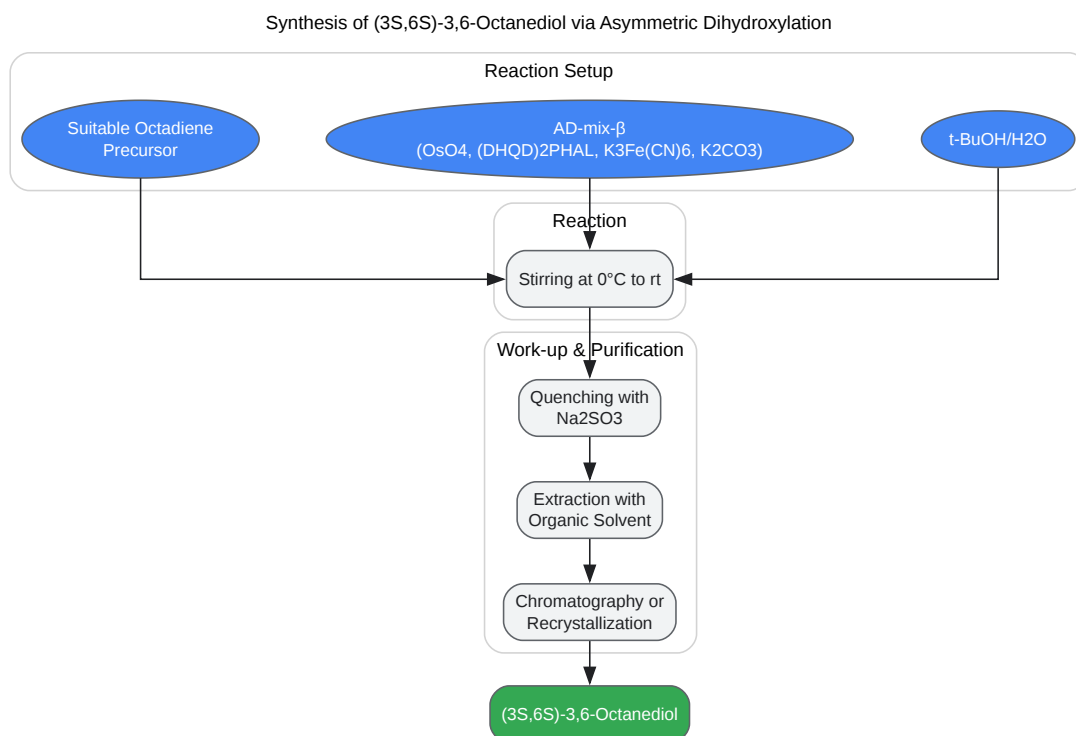
Note: A specific, detailed experimental protocol for the synthesis of **(3S,6S)-3,6-Octanediol** could not be definitively located in the publicly available literature. The following is a generalized protocol based on established methods for asymmetric transfer hydrogenation of diketones.

- **Catalyst Preparation:** A chiral ruthenium or iron complex is typically used as the catalyst. The catalyst is prepared in situ by reacting the metal precursor with a chiral ligand (e.g., a chiral diamine or amino alcohol) in a suitable solvent under an inert atmosphere.
- **Reaction Setup:** 3,6-octanedione is dissolved in a solvent (e.g., isopropanol, which also serves as the hydrogen source). The pre-formed chiral catalyst is then added to this solution.
- **Reaction Conditions:** The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up and Purification:** Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the enantiomerically pure **(3S,6S)-3,6-Octanediol**.

Asymmetric Dihydroxylation of an Octadiene Precursor

Another significant synthetic route is the asymmetric dihydroxylation of a suitable octadiene precursor.^[1] The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for this transformation, employing a catalytic amount of osmium tetroxide in the presence of a chiral ligand.

Logical Workflow for Synthesis via Asymmetric Dihydroxylation



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Caption: Generalized workflow for the synthesis of **(3S,6S)-3,6-Octanediol**.

Applications in Asymmetric Synthesis

The C₂-symmetric nature and defined stereochemistry of **(3S,6S)-3,6-Octanediol** make it a valuable chiral building block, or "synthon," in the synthesis of complex, enantiomerically pure molecules.^[1]

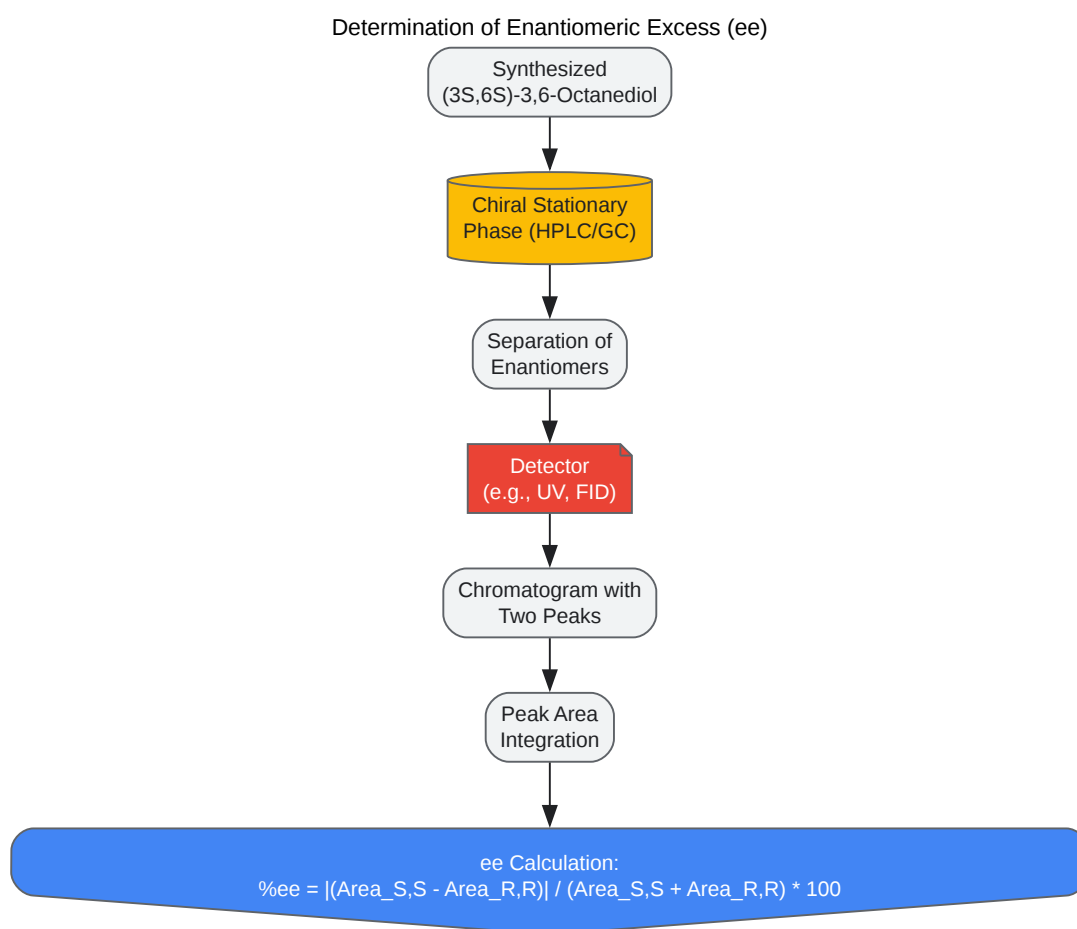
- **Pharmaceuticals:** It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs) where specific stereoisomers are crucial for therapeutic activity and to minimize off-target effects.^[1]
- **Agrochemicals:** In the agrochemical industry, it is utilized in the production of pesticides and herbicides where one enantiomer often exhibits the desired biological activity.^[1]
- **Pheromones:** The specific stereochemistry of this diol is critical in the synthesis of certain insect pheromones used for pest control.^[1]
- **Chiral Ligands:** The hydroxyl groups can be modified to create chiral ligands for use in asymmetric catalysis, further extending its utility in synthetic chemistry.

Spectroscopic and Analytical Data

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for **(3S,6S)-3,6-Octanediol** is scarce. However, standard analytical techniques can be used for its characterization:

- **NMR Spectroscopy:** ¹H and ¹³C NMR spectroscopy would confirm the carbon skeleton and the presence of hydroxyl groups. The use of chiral shift reagents can be employed to determine enantiomeric purity.
- **Mass Spectrometry:** Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
- **Infrared Spectroscopy:** The presence of a broad O-H stretching band would be indicative of the hydroxyl groups.
- **Chiral Chromatography:** Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are essential for determining the enantiomeric excess (ee) of the synthesized diol.

Logical Flow for Chiral Purity Determination

[Click to download full resolution via product page](#)Caption: Workflow for determining the enantiomeric purity of **(3S,6S)-3,6-Octanediol**.

Conclusion

(3S,6S)-3,6-Octanediol is a fundamentally important chiral building block with significant applications in the development of enantiomerically pure pharmaceuticals and agrochemicals. While general synthetic strategies are well-established, the availability of detailed, reproducible experimental protocols in the public domain remains limited. Further research and publication of specific synthetic procedures and comprehensive analytical data would be highly beneficial to the scientific community, facilitating its broader application in research and development.

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